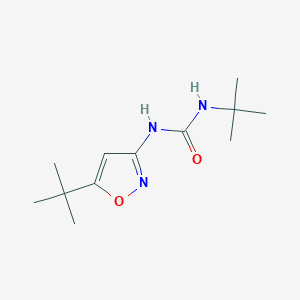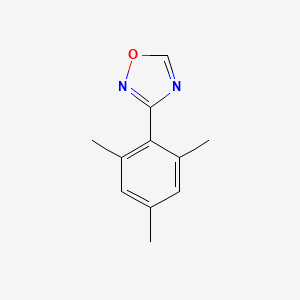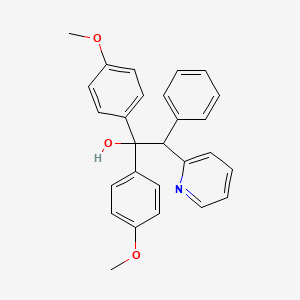
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
准备方法
The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, aluminum chloride), and varying temperatures and pressures depending on the specific reaction.
科学研究应用
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol can be compared with similar compounds such as:
1,1-Di(4-bromophenyl)-2-phenyl-2-(2-pyridyl)ethanol: This compound has bromine substituents instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
1,1-Di(4-cyanophenyl)-2-phenyl-2-(2-pyridyl)ethanol: The presence of cyano groups can enhance the compound’s electron-withdrawing properties, affecting its interactions in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
56501-71-4 |
|---|---|
分子式 |
C27H25NO3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO3/c1-30-23-15-11-21(12-16-23)27(29,22-13-17-24(31-2)18-14-22)26(20-8-4-3-5-9-20)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
InChI 键 |
QMUOMZKFZQRYAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


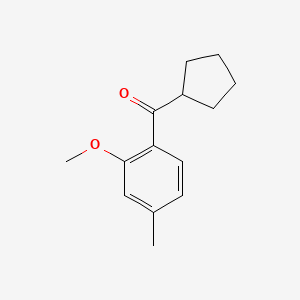
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

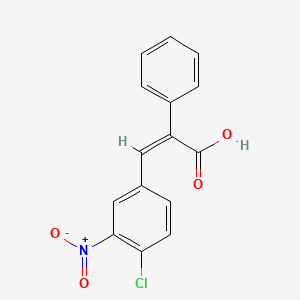
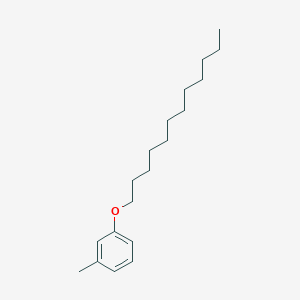
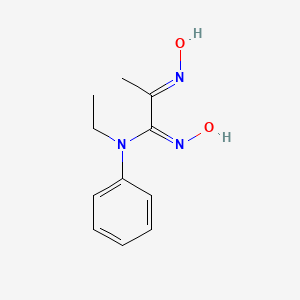
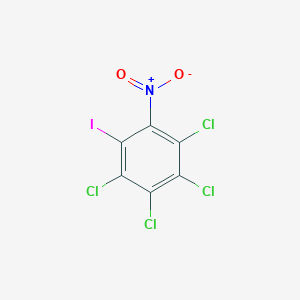
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

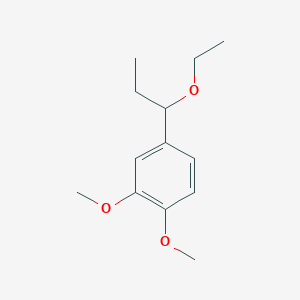
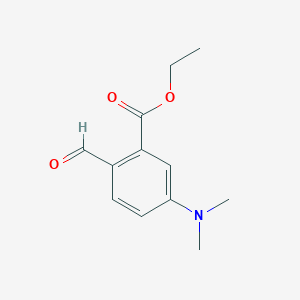
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
